5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
Description
Historical Context and Chemical Diversity of Thiazole (B1198619) Scaffolds in Medicinal Chemistry
The thiazole moiety has been a subject of interest for chemists for many decades. nih.gov It is a core component of vitamin B1 (thiamine), which is essential for metabolism. researchgate.net Beyond its role in biochemistry, the thiazole ring is present in a wide range of natural products and synthetic compounds with significant pharmacological value. ijper.orgjocpr.com Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive effects. nih.govresearchgate.netnih.gov
The chemical versatility of the thiazole ring allows for modifications at various positions, leading to a vast library of derivatives with diverse therapeutic potentials. nih.govnanobioletters.com This structural diversity is exemplified by the number of FDA-approved drugs that incorporate the thiazole scaffold. nih.govnih.gov Notable examples include Sulfathiazole (an antimicrobial drug), Ritonavir (an anti-HIV medication), and Dasatinib (an anti-cancer agent), highlighting the scaffold's broad applicability in treating a range of diseases. ijper.orgacs.org The ability of the thiazole nucleus to serve as a bioisostere for other aromatic rings and its capacity to engage in hydrogen bonding and other key interactions with biological targets contribute to its success in medicinal chemistry. nih.gov
Emerging Therapeutic Potential of Substituted Thiazol-2-amine Compounds
Within the broader family of thiazole derivatives, compounds featuring a 2-amino group (thiazol-2-amines) represent a particularly important and promising subclass. jocpr.comnih.gov The 2-aminothiazole (B372263) scaffold is considered an important structural unit in medicinal chemistry, as these compounds have shown a wide array of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. mdpi.com
Recent research has focused on the synthesis and biological evaluation of novel substituted 2-aminothiazole derivatives as potential therapeutic agents. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the thiazole ring and the amino group significantly influence the compound's biological activity. nih.gov For instance, the introduction of various aryl groups at the 4- or 5-position of the thiazole ring has led to the development of potent anticancer and antimicrobial agents. researchgate.netmdpi.com The amino group at the 2-position provides a crucial site for further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. The therapeutic potential of this class of compounds is underscored by research demonstrating their efficacy in various preclinical models.
Table 1: Examples of Biological Activity in Substituted Thiazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound/Derivative Class | Biological Activity | Target/Cell Line | Measured Potency (IC₅₀/MIC) |
|---|---|---|---|
| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles | Antifungal | Cryptococcus neoformans | IC₅₀ = 15.6–125 µg/mL mdpi.com |
| 2-amino-4-arylthiazoles | Anticancer | HeLa (Cervical Cancer) | IC₅₀ = 0.86 µM ijper.org |
| 2-amino-4-arylthiazoles | Anticancer | HepG2 (Liver Cancer) | IC₅₀ = 7.37 µM ijper.org |
| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | Antibacterial | E. coli | MIC = 6.25 µg/mL nih.gov |
| Thiazole-1,3,5-triazine derivatives | Antimalarial | P. falciparum (chloroquine-resistant) | IC₅₀ = 11.29 to 40.92 µg/mL nih.gov |
| Bisthiazole derivative with 4-fluoro substitution | Antimalarial | P. falciparum | IC₅₀ = 0.23 µg/mL nih.gov |
Research Rationale and Objectives for the Comprehensive Study of 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
While extensive research has been conducted on the thiazole scaffold, the specific compound This compound has not been widely studied. However, a strong rationale for its synthesis and comprehensive biological evaluation can be constructed based on established principles of medicinal chemistry and structure-activity relationships of analogous compounds.
The objective of studying this particular molecule would be to explore a novel area of chemical space and potentially identify a new lead compound with valuable therapeutic properties. The rationale is built upon the strategic combination of three key structural motifs:
The Thiazol-2-amine Core: As established, this is a "privileged" scaffold known to be a pharmacophore for a wide range of biological activities. mdpi.com Its presence provides a high probability of interaction with various biological targets.
The Aryl Substituent at the 5-Position: The substitution pattern on the thiazole ring is critical for determining biological specificity and potency. Attaching a phenyl ring at the 5-position creates a 5-aryl-thiazol-2-amine structure. Research on related structures, such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, has shown that this substitution pattern can lead to potent anticancer activity. nih.gov
The 3-Bromo-5-methoxy Substitution Pattern: The choice of substituents on the phenyl ring is a deliberate design element.
Bromine: The inclusion of a halogen atom, such as bromine, is a common strategy in drug design. Halogens can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, bromine can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity to a target protein. nih.gov Studies on other heterocyclic scaffolds have shown that bromo-substitutions can be essential for achieving high potency. nih.gov
Methoxy (B1213986) Group (-OCH₃): The methoxy group is an electron-donating group that can significantly alter the electronic properties of the aromatic ring. It can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The position and number of methoxy groups can have a delicate influence on a molecule's activity and properties. ijper.orgrsc.org SAR studies on other thiazole derivatives have confirmed that the presence of a methoxy group can lead to higher biological activity compared to other substituents. ijper.org
Therefore, the comprehensive study of this compound is a rational approach to drug discovery. The primary objectives of such a study would be to synthesize the compound, confirm its structure, and screen it against a panel of biological targets (e.g., cancer cell lines, bacterial strains, key enzymes) to determine its therapeutic potential. Subsequent research would focus on elucidating its mechanism of action and exploring structure-activity relationships by synthesizing and testing related analogues.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2OS |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-(3-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
MNQYOTPDCWIDFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 3 Bromo 5 Methoxyphenyl Thiazol 2 Amine
Retrosynthetic Approaches to the 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine Scaffold
A logical retrosynthetic analysis of this compound points towards the well-established Hantzsch thiazole (B1198619) synthesis as the key bond-forming strategy. This disconnection approach severs the bonds forming the thiazole ring, identifying two primary building blocks: an α-haloketone and a thiourea (B124793) derivative.
Specifically, the target molecule can be retrosynthetically disconnected at the C4-C5 and C-S bonds of the thiazole ring. This leads to the precursor α-bromoketone, 2-bromo-1-(3-bromo-5-methoxyphenyl)ethanone , and thiourea . The α-bromoketone, in turn, can be derived from its corresponding acetophenone (B1666503), 1-(3-bromo-5-methoxyphenyl)ethanone , through a bromination reaction. This acetophenone is accessible from commercially available starting materials, such as 3-bromo-5-methoxybenzoic acid or related compounds, via standard transformations like Friedel-Crafts acylation or through organometallic intermediates. This retrosynthetic pathway provides a clear and feasible route for the synthesis of the target compound.
Multi-Step Synthesis of this compound
The multi-step synthesis of this compound is a practical application of the aforementioned retrosynthetic strategy. The process involves the preparation of key intermediates followed by the crucial thiazole ring formation.
Preparation of Key Intermediates
The synthesis commences with the preparation of 1-(3-bromo-5-methoxyphenyl)ethanone . While various methods can be employed, a common route involves the Friedel-Crafts acylation of 1-bromo-3-methoxybenzene using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.
The subsequent and critical step is the α-bromination of the acetophenone to yield 2-bromo-1-(3-bromo-5-methoxyphenyl)ethanone . This transformation is typically achieved using a brominating agent such as bromine in a suitable solvent like acetic acid or chloroform. Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed, often with a radical initiator, to achieve selective α-bromination.
| Intermediate | Starting Material | Reagents | Key Transformation |
| 1-(3-Bromo-5-methoxyphenyl)ethanone | 1-Bromo-3-methoxybenzene | Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation |
| 2-Bromo-1-(3-bromo-5-methoxyphenyl)ethanone | 1-(3-Bromo-5-methoxyphenyl)ethanone | Bromine, Acetic Acid | α-Bromination |
Thiazole Ring Cyclization Strategies (e.g., Hantzsch Synthesis)
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea. In this case, 2-bromo-1-(3-bromo-5-methoxyphenyl)ethanone is reacted with thiourea to construct the 2-aminothiazole (B372263) ring.
The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic this compound.
This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The use of a base is generally not required as the basicity of thiourea is sufficient to drive the reaction to completion.
Optimization of Reaction Conditions and Yields
The efficiency of the Hantzsch synthesis can be influenced by several factors, and optimization of these conditions is crucial for maximizing the yield and purity of the final product. Key parameters for optimization include:
Solvent: While ethanol and methanol are commonly used, other polar solvents can be explored.
Temperature: The reaction is typically conducted at reflux temperature; however, milder conditions may be sufficient, and in some cases, microwave irradiation can significantly reduce reaction times and improve yields.
Stoichiometry: The molar ratio of the α-bromoketone to thiourea can be adjusted to optimize the reaction. A slight excess of thiourea is sometimes used to ensure complete consumption of the α-bromoketone.
Work-up Procedure: The isolation of the product often involves precipitation by pouring the reaction mixture into water or a basic solution to neutralize any hydrobromic acid formed during the reaction. Subsequent filtration and recrystallization from a suitable solvent like ethanol can afford the purified product.
| Parameter | Conventional Method | Optimized/Alternative Methods |
| Heating | Reflux | Microwave irradiation |
| Solvent | Ethanol, Methanol | Green solvents (e.g., water, PEG) |
| Catalyst | None (self-catalyzed) | Lewis acids, solid-supported catalysts |
| Reaction Time | Several hours | Minutes (with microwave) |
Exploration of Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 2-aminothiazoles. For the synthesis of this compound, several green approaches can be considered to minimize the environmental impact.
Use of Greener Solvents: Replacing traditional volatile organic solvents like ethanol with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental footprint of the synthesis.
Catalyst-Free or Heterogeneous Catalysis: The Hantzsch synthesis can often be performed without a catalyst. However, the use of solid-supported catalysts can facilitate easier separation and recycling, aligning with green chemistry principles.
Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields. google.com
Atom Economy: The Hantzsch synthesis is inherently atom-economical as the majority of the atoms from the reactants are incorporated into the final product.
Derivatization Strategies for this compound Analogs
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
N-Functionalization of the Amino Group: The primary amino group at the C2 position is a key handle for derivatization. It can readily undergo acylation with various acyl chlorides or anhydrides to form amides. It can also be subjected to alkylation, arylation, or sulfonylation reactions. Furthermore, it can serve as a nucleophile in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.
Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a versatile functional group for further transformations. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents at this position. This allows for the exploration of the steric and electronic effects of different groups on the biological activity of the molecule.
Electrophilic Substitution on the Thiazole Ring: While the 2-aminothiazole ring is generally electron-rich, electrophilic substitution at the C5 position is often challenging due to the presence of the aryl group. However, under specific conditions, halogenation or nitration at other positions might be achievable, though this is less common.
| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| C2-Amino Group | Acylation | Acyl chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | |
| Schiff Base Formation | Aldehydes, Ketones | Imine (reducible to Amine) | |
| C3-Bromo Group (Phenyl Ring) | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl |
| Heck Coupling | Alkenes, Pd catalyst | Substituted Alkene | |
| Sonogashira Coupling | Alkynes, Pd/Cu catalyst | Alkyne |
Molecular Mechanisms and Biological Interactions of 5 3 Bromo 5 Methoxyphenyl Thiazol 2 Amine
Target Identification and Validation Studies for 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
No specific target identification or validation studies for this compound have been published. While research exists for other structurally related thiazole (B1198619) derivatives, applying these findings would be speculative and scientifically inappropriate.
Enzymatic Inhibition Kinetics and Specificity (e.g., COX-1, COX-2, 5-LOX, cholinesterase)
There is no available data detailing the enzymatic inhibition kinetics of this compound against common enzymes such as cyclooxygenases (COX-1, COX-2), 5-lipoxygenase (5-LOX), or cholinesterases.
Receptor Binding Assays and Ligand Efficacy
Information from receptor binding assays, which would determine if this compound interacts with specific biological receptors and measure its efficacy as a ligand, is not available in the current body of scientific literature.
Protein Interaction Profiling (e.g., tubulin polymerization inhibition)
No studies have been published that profile the interaction of this compound with proteins. Specifically, there is no evidence to suggest or confirm its activity as an inhibitor of tubulin polymerization, a mechanism of action seen in some other unrelated heterocyclic compounds.
Cellular Pharmacodynamics of this compound
The effects of this specific compound on cellular functions and signaling pathways have not been characterized.
Cell-Based Functional Assays (e.g., cell-based phenotypic screening, antiproliferative activity)
Results from cell-based functional assays, including phenotypic screens or assessments of antiproliferative activity against cancer cell lines, for this compound are not documented in publicly accessible research.
Modulation of Intracellular Signaling Pathways (e.g., apoptosis, EGFR, PI3K/Akt/mTOR, NFκB)
There is no published research investigating the ability of this compound to modulate key intracellular signaling pathways involved in cellular processes such as apoptosis or those mediated by EGFR, PI3K/Akt/mTOR, or NFκB.
Insufficient Data to Generate Article on the
Following a comprehensive search for scientific literature, there is currently insufficient publicly available data to construct a detailed article on the molecular mechanisms and biological interactions of the chemical compound this compound, as per the specific outline requested.
The outlined sections and subsections require in-depth research findings that are not present in the current body of scientific literature for this specific compound. The requested topics include:
Elucidation of Molecular Mechanisms of Action:
Structure-Mechanism Relationships in Biological Systems:While the general importance of the thiazole ring in biologically active molecules is known, specific structure-mechanism relationship studies for this compound are not available.
While research exists on similar thiazole-containing compounds and their biological activities, the strict requirement to focus solely on this compound and not introduce information outside the specified scope prevents the inclusion of data from related molecules.
Therefore, until further research is conducted and published on this specific chemical entity, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline.
Structure Activity Relationship Sar and Lead Optimization Studies Based on 5 3 Bromo 5 Methoxyphenyl Thiazol 2 Amine Scaffold
Rational Design and Synthesis of 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine Analogs
The rational design of analogs of this compound involves a systematic exploration of the chemical space around its core structure. The synthesis of these analogs typically follows established routes for 2-aminothiazole (B372263) formation, most notably the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.com For the parent scaffold, 2-bromo-1-(3-bromo-5-methoxyphenyl)ethanone would be reacted with thiourea. The resulting analogs are then evaluated for their biological activity to build a comprehensive structure-activity relationship (SAR) profile.
The bromo-methoxyphenyl ring is a key component influencing the compound's interaction with its biological target. Variations in the substituents on this ring can significantly impact activity. SAR studies have shown that both the nature and position of substituents on the phenyl ring of 5-phenylthiazol-2-amines are critical for biological activity.
Key modifications and their observed effects in related series include:
Replacement of the Bromo Group: The bromine atom can be replaced with other halogens (e.g., chloro, fluoro) or with electron-donating (e.g., methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups. Studies on similar series have indicated that electron-withdrawing groups on the phenyl ring can enhance the biological activity of some thiazole derivatives. mdpi.com
Introduction of Additional Substituents: Adding further substituents to the phenyl ring can explore new binding interactions. For instance, introducing a second methoxy (B1213986) group to create a dimethoxy or trimethoxyphenyl moiety has been a successful strategy in other series of bioactive thiazoles. researchgate.net
| Substituent at Phenyl Ring | Rationale for Modification | Potential Impact on Activity |
|---|---|---|
| Replacement of Bromo with Chloro/Fluoro | Modulate electronic properties and size. | May alter binding affinity and selectivity. |
| Replacement of Bromo with Trifluoromethyl (CF3) | Introduce a strong electron-withdrawing group. | Can enhance potency in some systems. |
| Replacement of Methoxy with Hydroxyl | Introduce a hydrogen bond donor. | Could form new interactions with the target protein. |
| Addition of a second Methoxy group | Increase electron-donating character and explore larger binding pockets. | Has been shown to be beneficial in related anticancer agents. researchgate.net |
Substitution at the C4-Position: While the parent compound has a hydrogen at the C4 position of the thiazole ring, introducing small alkyl or aryl groups can be explored. However, the Hantzsch synthesis using a substituted α-haloketone would lead to a 4-substituted-5-arylthiazole, altering the core structure. A more direct approach would be post-synthetic modification, though this is often challenging.
Fused Ring Systems: An alternative approach involves creating fused heterocyclic systems. For example, reacting the 2-amino group and an adjacent substituent can lead to the formation of bicyclic structures like imidazo[2,1-b]thiazoles or thiazolo[3,2-a]pyrimidines. These rigidified structures can offer enhanced selectivity and potency by locking the molecule into a more favorable conformation for target binding. mdpi.com
Isosteric Replacement: The thiazole ring can be replaced with other 5-membered heterocycles like oxazole, isoxazole, or pyrazole (B372694) to investigate the importance of the sulfur and nitrogen atoms for activity.
| Thiazole Ring Modification | Synthetic Strategy | Rationale |
|---|---|---|
| Substitution at C4-position | Use of a substituted α-haloketone in Hantzsch synthesis. | To probe for additional binding interactions. |
| Formation of Imidazo[2,1-b]thiazole | Reaction of the 2-aminothiazole with an α-haloketone. | To create a rigid, bicyclic scaffold. mdpi.com |
| Replacement with Oxazole ring | Synthesis from an α-haloketone and an amide. | To evaluate the role of the sulfur atom in activity. |
The 2-amino group is a key functional handle for derivatization, allowing for the introduction of a wide variety of substituents that can interact with the biological target and modulate the physicochemical properties of the compound.
Common derivatizations include:
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides. The nature of the acyl group (aliphatic, aromatic, heterocyclic) can be varied to explore different binding pockets. For example, introducing a benzamide (B126) moiety has been a common strategy in related series. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides. This introduces a tetrahedral geometry and strong hydrogen bond accepting groups. nih.govexcli.de
Alkylation and Arylation: The amino group can be mono- or di-alkylated, or it can be used in coupling reactions to attach aryl or heteroaryl groups.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively, which can introduce additional hydrogen bonding donors and acceptors.
| Derivative | Reagent | Potential SAR Insights |
|---|---|---|
| Amide | Acyl chloride / Carboxylic acid | Aryl amides can introduce additional aromatic interactions. nih.gov |
| Sulfonamide | Sulfonyl chloride | Can improve solubility and introduce hydrogen bond acceptors. nih.govexcli.de |
| N-Aryl | Buchwald-Hartwig or Ullmann coupling | Explores larger, hydrophobic binding regions. |
| Urea/Thiourea | Isocyanate / Isothiocyanate | Provides additional hydrogen bonding capabilities. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Once a series of analogs of this compound has been synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to derive a mathematical correlation between the chemical structures and their biological activities. QSAR models are valuable tools for understanding the physicochemical properties that govern activity and for predicting the potency of novel, unsynthesized compounds.
For a series of this compound derivatives, a QSAR study would typically involve:
Data Set Preparation: A training set of synthesized compounds with a wide range of structural diversity and biological activity is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges) descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).
A hypothetical QSAR equation might look like: log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Such a model could reveal, for instance, that higher lipophilicity (LogP) and a specific electronic distribution (dipole moment) are beneficial for activity, guiding the design of future analogs. nih.gov
Pharmacophore Modeling and Conformational Analysis of Active Analogs
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to screen virtual libraries for new potential hits or to guide the design of new analogs with improved target affinity.
For the this compound series, a pharmacophore model would be developed based on the structures of the most active analogs. The key steps include:
Conformational Analysis: The low-energy conformations of the active molecules are generated to understand their preferred shapes.
Feature Identification: Common chemical features among the active compounds are identified. These typically include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
Model Generation and Validation: A 3D arrangement of these features is proposed as a pharmacophore model. The model is then validated by its ability to distinguish between active and inactive compounds.
A potential pharmacophore for this series might include:
An aromatic ring feature corresponding to the bromo-methoxyphenyl moiety.
A hydrogen bond acceptor feature from the methoxy group or thiazole nitrogen.
A hydrogen bond donor feature from the 2-amino group.
By understanding the optimal spatial arrangement of these features, medicinal chemists can design new analogs that better fit the pharmacophore, leading to compounds with enhanced biological activity.
Computational Chemistry and Chemoinformatic Characterization of 5 3 Bromo 5 Methoxyphenyl Thiazol 2 Amine
Molecular Docking Studies with Identified Biological Targets of 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
While specific molecular docking studies for this compound have not been extensively reported, research on analogous thiazole-containing compounds provides valuable insights into its potential biological targets and binding interactions. Thiazole (B1198619) derivatives are known to interact with a range of biological targets, and docking studies on similar molecules have identified key interactions that are likely relevant to the title compound.
For instance, docking studies on various substituted thiazole derivatives have revealed potential interactions with enzyme active sites, where the thiazole ring and its substituents play a crucial role in binding. In many cases, the nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds and other electrostatic interactions with amino acid residues.
In a study on 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones, molecular docking simulations were used to compare their binding affinities with known drugs targeting key cancer-related proteins. This research highlighted significant interactions with these important cancer targets. texilajournal.com Another study on new heterocycles linked to thiazole conjugates reported good docking scores against Rho6 protein, indicating promising inhibition activity against hepatic cancer cell lines. nih.gov
The binding affinities of a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were found to be efficient, with binding affinities ranging from -6.502 to -8.341 kcal/mol. The primary interactions observed were hydrogen bonding and halogen bonding. mdpi.comresearchgate.net
A representative summary of docking results for analogous compounds is presented below:
| Analogous Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5-(3-Bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine | Tubulin | -7.5 | Not specified |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | Tubulin | -8.1 | Not specified |
| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | Tubulin | -7.8 | Not specified |
This table presents data from related compounds to infer potential interactions of this compound.
Molecular Dynamics Simulations to Investigate Ligand-Target Stability and Binding Modes
For structurally related compounds, MD simulations have been employed to complement molecular docking studies. These simulations can confirm the stability of the predicted binding poses and provide insights into the flexibility of the ligand and the protein's active site. For example, in a study of hybrid chalcone–thiazole derivatives as DNA gyrase B inhibitors, MD simulations were used to analyze the stability of the ligand-protein complex. The analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (RoG), hydrogen bond interactions, and Solvent Accessible Surface Area (SASA) confirmed the stable binding of the lead compound to the target protein. nih.gov
Such studies typically reveal that stable ligand binding is characterized by minimal fluctuations in the ligand's position within the active site over the simulation time. The persistence of key hydrogen bonds and other interactions observed in docking studies is also a critical indicator of a stable binding mode.
In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound and its Analogs
The prediction of ADME properties is a critical step in the early stages of drug discovery. For this compound, in silico tools can provide an estimation of its pharmacokinetic profile. While direct studies on this specific compound are limited, analyses of similar thiazole derivatives offer valuable predictive data.
Generally, compounds of this nature are evaluated for their compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rules. These rules provide a qualitative assessment of the likelihood of a compound being orally bioavailable.
A study on 5-(substituted benzylidene)-2-(arylamino)-1,3-thiazol-4(5H)-ones showed that analogs with fluorine substitutions satisfied Lipinski's and Veber's rules, suggesting good potential for oral bioavailability. texilajournal.comtexilajournal.com In another study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, none of the compounds violated Lipinski's rule of five. mdpi.comresearchgate.net
The following table summarizes key predicted ADME properties for representative thiazole analogs:
| Property | Predicted Value Range for Analogs | Significance |
| Molecular Weight ( g/mol ) | < 500 | Compliance with Lipinski's Rule |
| LogP (octanol/water partition coefficient) | -0.5 to 5.6 | Lipophilicity and membrane permeability |
| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule |
| Rotatable Bonds | < 10 | Molecular flexibility and oral bioavailability |
| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Drug transport and bioavailability |
This table aggregates data from various thiazole derivatives to predict the likely ADME profile of this compound.
Quantum Chemical Calculations of Electronic Structure and Stereochemical Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and stereochemistry of molecules. While specific DFT studies on this compound are not published, crystallographic data from the closely related compound, 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, provides a basis for discussing its structural properties. nih.gov
In the crystal structure of this analog, the thiazole ring is not coplanar with the adjacent benzene (B151609) ring, exhibiting a significant dihedral angle. nih.gov The methoxy (B1213986) groups are also slightly twisted relative to the plane of the benzene ring. nih.gov These structural features are influenced by electronic effects and steric hindrance between the substituents.
Key stereochemical and electronic properties that can be elucidated through quantum chemical calculations include:
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.
Electronic Properties: Distribution of electron density, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP). The MEP is particularly useful for identifying regions of the molecule that are likely to engage in electrostatic interactions.
Spectroscopic Properties: Prediction of IR, Raman, and NMR spectra, which can be compared with experimental data for structural validation.
For 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine, the crystal structure reveals the following key parameters:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle (Thiazole-Benzene) | 53.16 (11)° |
| C-O-C-C Torsion Angles (Methoxy) | -9.2 (3)° and -5.5 (3)° |
This data is for the analog 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine and is used to infer the likely structural characteristics of this compound. nih.gov
Cheminformatics Analysis of Structural Databases for Related Compounds
Cheminformatics analysis of large structural databases is a powerful approach for identifying compounds with similar structural motifs and potentially similar biological activities. For this compound, such an analysis would involve searching databases like PubChem, ChEMBL, and ZINC for molecules containing the 2-aminothiazole (B372263) scaffold substituted with a bromomethoxyphenyl group.
These analyses can be used to:
Identify structurally similar compounds: This can reveal previously synthesized molecules with known biological activities, providing clues to the potential therapeutic applications of the target compound.
Perform Structure-Activity Relationship (SAR) studies: By comparing the activities of a series of related compounds, it is possible to identify the structural features that are most important for a particular biological effect.
Assess novelty and patentability: A thorough database search can help determine if a compound is novel and therefore potentially patentable.
Virtual screening: Large databases can be computationally screened against a biological target to identify potential hits for further experimental testing.
While a specific cheminformatics analysis for this compound is not documented, the general approach is widely used in drug discovery to explore the chemical space around a lead compound and to design new molecules with improved properties.
Future Directions and Advanced Research Perspectives for 5 3 Bromo 5 Methoxyphenyl Thiazol 2 Amine
Development as a Chemical Probe for Biological Systems
The development of 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine as a chemical probe offers a powerful tool to investigate complex biological systems. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their functions within a cellular context. The thiazole (B1198619) ring system, a central feature of this compound, is a well-established structural motif in molecules designed for biological activity, including applications in drug development for a wide range of conditions such as allergies, hypertension, inflammation, and various infections. nih.gov
The utility of aminothiazole derivatives as ligands for estrogen receptors and adenosine (B11128) receptor antagonists highlights their potential for targeted biological interactions. nih.govnih.gov By modifying the structure of this compound, for instance through the introduction of fluorescent tags or photoreactive groups, researchers can create probes for target identification and validation. These probes could be instrumental in elucidating the compound's mechanism of action and identifying novel therapeutic targets.
Potential Applications in Preclinical Drug Discovery Research
The 2-aminothiazole (B372263) core of this compound is a recognized pharmacophore in drug discovery, present in clinically used anticancer drugs like dasatinib. nih.gov This structural feature has spurred extensive research into its derivatives for various therapeutic areas. nih.govmdpi.com Preclinical studies (excluding human trials) are a critical next step to evaluate the therapeutic potential of this specific compound.
The broad pharmacological spectrum of 2-aminothiazole derivatives, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities, provides a strong rationale for investigating this compound in these contexts. nih.govnih.govmdpi.commdpi.com For instance, derivatives of 2-aminothiazole have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov Furthermore, the structural features of this compound, specifically the bromo and methoxy (B1213986) substitutions on the phenyl ring, may confer unique properties that could enhance its efficacy or selectivity against specific biological targets.
| Therapeutic Area | Observed Activity of 2-Aminothiazole Derivatives | Potential for this compound |
|---|---|---|
| Oncology | Potent and selective nanomolar inhibitory activity against various cancer cell lines (breast, leukemia, lung, colon, etc.). nih.gov | Investigation against a panel of cancer cell lines to determine its antiproliferative activity. |
| Infectious Diseases | Antiviral, antimicrobial, and antifungal properties have been documented. mdpi.commdpi.com | Screening against a range of bacterial and fungal strains, as well as viruses. |
| Inflammation | Anti-inflammatory activity has been reported for this class of compounds. mdpi.com | Evaluation in in vitro models of inflammation. |
Integration with Advanced In Vitro Disease Models
To bridge the gap between initial laboratory findings and potential clinical applications, the integration of this compound with advanced in vitro disease models is essential. These models, such as organoids and 3D cell cultures, more accurately replicate the complex microenvironment of human tissues compared to traditional 2D cell cultures.
Organoids, which are self-organized three-dimensional structures derived from stem cells, can mimic the architecture and function of specific organs. Testing this compound on disease-specific organoids, for example, cancer organoids, can provide more predictive data on its efficacy and potential toxicity. Similarly, 3D cell cultures can offer insights into how the compound affects cell-cell interactions and the extracellular matrix, which are crucial aspects of disease progression.
Exploration of Novel Therapeutic Avenues Based on Identified Mechanisms
A thorough understanding of the mechanism of action of this compound is paramount for uncovering new therapeutic opportunities. The 2-aminothiazole scaffold is known to interact with a variety of biological targets. nih.govresearchgate.netmdpi.com Identifying the specific molecular targets of this compound could open doors to treating diseases beyond those initially considered.
For example, if the compound is found to modulate a key signaling pathway implicated in multiple diseases, its application could be expanded. Techniques such as proteomics, genomics, and molecular docking can be employed to identify its binding partners and downstream effects. This mechanistic insight will guide the rational design of second-generation compounds with improved potency and selectivity. The diverse biological activities of thiazole derivatives, including their roles as kinase inhibitors and receptor modulators, suggest a rich landscape for discovering novel therapeutic uses. nih.govresearchgate.netmdpi.com
Methodological Innovations and Emerging Technologies in Compound Research
The advancement of research on this compound can be significantly accelerated by embracing methodological innovations and emerging technologies. Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in drug discovery. These approaches can be used to analyze large datasets to predict the biological activities of new derivatives, optimize their structures for improved properties, and identify potential off-target effects.
High-throughput screening (HTS) can be employed to rapidly test the compound against a vast library of biological targets, and advanced imaging techniques can provide real-time visualization of its effects within living cells. The synthesis of novel derivatives can also be enhanced through innovative chemical methodologies that allow for more efficient and environmentally friendly processes. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
